

# Repurposing Fosamprenavir: A Technical Guide to Non-Viral Applications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

Fosamprenavir, a prodrug of the HIV-1 protease inhibitor amprenavir, has demonstrated significant potential beyond its established antiviral role. This technical guide explores the preclinical evidence for fosamprenavir's efficacy in non-viral applications, with a primary focus on its role as a potent inhibitor of human pepsin in the context of Laryngopharyngeal Reflux (LPR) and its emerging anticancer activities. This document provides a comprehensive overview of the mechanism of action, quantitative efficacy data, detailed experimental protocols, and key signaling pathways involved in these novel therapeutic areas. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge to further investigate and potentially translate these findings into clinical applications.

## Introduction

Drug repurposing represents a highly efficient strategy for identifying new therapeutic uses for existing approved drugs, thereby reducing the time and cost associated with novel drug development. **Fosamprenavir**, commercially available as Lexiva® and Telzir®, is an orally administered phosphonooxy prodrug of amprenavir.[1][2] Upon oral administration, it is rapidly hydrolyzed by cellular phosphatases in the gut epithelium to amprenavir, its active metabolite. [3][4] While its primary indication is the treatment of HIV-1 infection through the inhibition of HIV



protease,[3][5] recent research has unveiled promising non-viral applications stemming from amprenavir's ability to inhibit other proteases and modulate cellular signaling pathways.

This guide delves into the scientific underpinnings of two key non-viral applications of **fosamprenavir**: the treatment of Laryngopharyngeal Reflux (LPR) and its potential as an anticancer agent.

## Laryngopharyngeal Reflux (LPR)

LPR is a condition characterized by the backflow of gastric contents into the larynx and pharynx, leading to symptoms such as chronic cough, hoarseness, and throat clearing.[6][7] A key mediator of laryngeal damage in LPR is the gastric enzyme pepsin.[7][8] **Fosamprenavir** has been identified as a promising therapeutic candidate for LPR due to the ability of its active form, amprenavir, to directly inhibit pepsin.[6][8][9]

### Mechanism of Action in LPR

The therapeutic rationale for using **fosamprenavir** in LPR is centered on the inhibition of pepsin in the laryngopharyngeal environment. During reflux events, pepsin is deposited in the delicate tissues of the larynx and pharynx. Even at non-acidic pH, pepsin can be taken up by laryngeal cells and cause cellular damage, inflammation, and apoptosis.[9][10] Amprenavir, the active metabolite of **fosamprenavir**, binds to and inhibits pepsin, thereby mitigating its damaging effects.[9][11] This inhibition has been shown to prevent pepsin-mediated laryngeal damage, including reactive epithelial changes and increased intraepithelial inflammatory cells. [6][9] Furthermore, in vitro studies have demonstrated that amprenavir protects against pepsin-mediated disruption of the laryngeal epithelial barrier by preventing the cleavage of E-cadherin and subsequent dysregulation of matrix metalloproteinases (MMPs).[12][13]

## **Quantitative Data: Pepsin Inhibition**

The inhibitory activity of amprenavir and other HIV protease inhibitors against human pepsin has been quantified in preclinical studies. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's potency.



| Compound   | IC50 (μM) for Pepsin<br>Inhibition | Reference  |
|------------|------------------------------------|------------|
| Amprenavir | Low micromolar range               | [6][9][11] |
| Ritonavir  | Low micromolar range               | [6][9][11] |
| Saquinavir | Low micromolar range               | [6][9][11] |
| Darunavir  | Low micromolar range               | [6][9][11] |

# **Experimental Protocols**

This protocol describes the methodology used to induce and treat LPR in a mouse model to evaluate the efficacy of **fosamprenavir**.[9][11]

- Animal Model: C57BL/6 mice.
- LPR Induction:
  - Mechanical laryngeal injury is performed once weekly for two weeks using a blunt, bent needle to create a mild abrasion on the subglottis, glottis, and supraglottis under magnification.[14]
  - Following the injury, laryngeal instillations of either a pH 7 solvent control or a solution containing 0.3 mg/mL human pepsin at pH 7 are administered three days a week for four weeks.[9]
- Fosamprenavir Administration:
  - Oral Gavage: A cohort of mice receives fosamprenavir via oral gavage five days a week for four weeks. The dosage is calculated to be equivalent to the human dose used for HIV treatment.[9]
  - Aerosol Administration: Another cohort receives aerosolized fosamprenavir five days a week for four weeks.[9]
- Endpoint Analysis:



- At the end of the four-week treatment period, the mice are euthanized, and their larynges are harvested.
- The laryngeal tissues are fixed, sectioned, and stained for histopathological analysis to assess for reactive epithelial changes, intraepithelial inflammatory cells, and apoptosis.

This protocol details the in vitro methods used to assess the protective effects of amprenavir on laryngeal cells exposed to pepsin.[12]

- Cell Culture: Human laryngeal epithelial cells (e.g., TVC HPV cells) are cultured to form a monolayer.
- Treatment Conditions: The cell monolayers are exposed to one of the following conditions for 10-60 minutes:
  - Buffered saline (pH 7.4) as a negative control.
  - Buffered saline at pH 4 as an acid control.
  - 1 mg/mL pepsin in buffered saline at pH 4.
  - $\circ$  1 mg/mL pepsin in buffered saline at pH 4 supplemented with varying concentrations of amprenavir (e.g., 1  $\mu$ M and 10  $\mu$ M).

#### Analysis:

- Microscopy: Cell dissociation and disruption of the monolayer are observed and quantified.
- Western Blot: Cell lysates are analyzed for E-cadherin cleavage products.
- Real-time Polymerase Chain Reaction (qPCR): RNA is extracted from the cells to quantify
  the expression levels of various matrix metalloproteinases (MMPs) such as MMP-1, MMP3, MMP-7, MMP-9, and MMP-14.[4][12]

## Signaling Pathways and Experimental Workflow





Click to download full resolution via product page

Fosamprenavir's Mechanism in LPR









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. selleckchem.com [selleckchem.com]
- 2. Fosamprenavir Wikipedia [en.wikipedia.org]



- 3. Amprenavir inhibits the migration in human hepatocarcinoma cell and the growth of xenografts PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. experts.umn.edu [experts.umn.edu]
- 7. New Approach to Reflux Treatment Could Revolutionize Care for LPR and GERD | Featured Stories | Medical College of Wisconsin [mcw.edu]
- 8. Our Research [nzymebio.com]
- 9. Oral and inhaled fosamprenavir reverses pepsin-induced damaged in a laryngopharyngeal reflux mouse model PMC [pmc.ncbi.nlm.nih.gov]
- 10. jamiekoufman.com [jamiekoufman.com]
- 11. scispace.com [scispace.com]
- 12. Amprenavir inhibits pepsin-mediated laryngeal epithelial disruption and E-cadherin cleavage in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Protease Inhibitor Amprenavir Protects against Pepsin-Induced Esophageal Epithelial Barrier Disruption and Cancer-Associated Changes | MDPI [mdpi.com]
- 14. Repositioning of amprenavir as a novel extracellular signal-regulated kinase-2 inhibitor and apoptosis inducer in MCF-7 human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Repurposing Fosamprenavir: A Technical Guide to Non-Viral Applications]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b192916#investigating-fosamprenavir-s-potential-for-non-viral-applications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com